4-Bromo-2-fluorophenyl cyclobutyl ketone
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Description
4-Bromo-2-fluorophenyl cyclobutyl ketone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-2-fluorophenyl) (cyclobutyl)methanone . The InChI code for this compound is 1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 .Physical And Chemical Properties Analysis
4-Bromo-2-fluorophenyl cyclobutyl ketone is a white solid . It has a molecular weight of 257.1 .Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new ketamine derivatives, where a fluoroderivative of ketamine was developed through a multistep synthesis process, indicating the role of halogenated phenyl cyclobutyl ketones in the creation of novel pharmacological agents (Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M., 2014). This highlights the potential use of 4-Bromo-2-fluorophenyl cyclobutyl ketone in synthesizing new compounds with specific biological activities.
Chemical Reactions and Transformations
Significant research has explored the reactions of cyclobutenes with enamines, producing α-cyclobutyl ketones or amino-bicyclo hexane adducts, demonstrating the utility of cyclobutene derivatives in complex chemical transformations (Franck-Neumann, M., Miesch, M., & Barth, F., 1988). Similarly, the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones into 4-acyl-1-cyclohexenes underlines the potential of cyclobutyl ketones in synthetic organic chemistry (Fujiwara, T., & Takeda, T., 1990).
Material Science Applications
The synthesis and properties of polyaryletherketones research reveal the use of halogenated phenyl ketones in the development of high molecular weight crystalline polymers through polycondensation reactions, suggesting a potential application in creating advanced materials (Attwood, T. E., Dawson, P. C., Freeman, J., Hoy, L., Rose, J., & Staniland, P. A., 1981).
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSBIGVZUIRIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642542 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenyl cyclobutyl ketone | |
CAS RN |
898791-00-9 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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